REACTION_CXSMILES
|
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:10][O:11][CH2:12][C:13]#N.C([O:17]CC)C>[Cl-].[Zn+2].[Cl-]>[CH3:10][O:11][CH2:12][C:13]([C:9]1[C:1]([OH:2])=[CH:3][C:4]([OH:5])=[CH:6][C:7]=1[OH:8])=[O:17] |f:3.4.5|
|
Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC(O)=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
COCC#N
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Type
|
CUSTOM
|
Details
|
vigorously stirring for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added in the solution under ice water bath condition
|
Type
|
CUSTOM
|
Details
|
Dry HCl gas was bubbled into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
precipitate was formed
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
DISSOLUTION
|
Details
|
by dissolved into water
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
pink precipitate was collected
|
Type
|
CUSTOM
|
Details
|
desired white compound can be obtained
|
Type
|
CUSTOM
|
Details
|
after recrystallization with water
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
COCC(=O)C1=C(C=C(C=C1O)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |